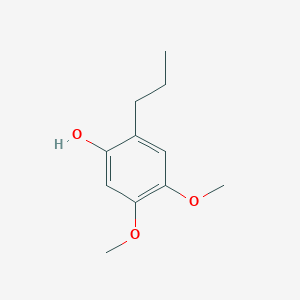

4,5-Dimethoxy-2-propylphenol

Description

Overview of Substituted Phenols in Chemical Research

Substituted phenols are a class of organic molecules that are fundamental to various areas of scientific research, including medicinal chemistry, materials science, and agriculture. oregonstate.edunih.gov These compounds are characterized by a hydroxyl group (-OH) attached to a benzene (B151609) ring that also bears other functional groups. The nature and position of these substituents significantly influence the chemical and physical properties of the molecule. oregonstate.edu

The synthesis of substituted phenols with specific substitution patterns can be a significant challenge for organic chemists. oregonstate.edu Traditional electrophilic aromatic substitution reactions often lead to a mixture of ortho and para substituted products, making the selective synthesis of meta-substituted or highly substituted phenols complex. oregonstate.edursc.org To address this, researchers have developed various synthetic strategies. These include one-pot methods that allow for the conversion of readily available starting materials into highly substituted phenols with precise control over the placement of functional groups. oregonstate.edunih.gov The development of efficient and scalable protocols for synthesizing substituted phenols, such as those involving the ipso-hydroxylation of arylboronic acids, is an area of active research. nih.gov These advancements are crucial as they open up avenues for creating novel molecules with tailored properties for diverse applications. oregonstate.edunih.gov

Isomeric Landscape of Dimethoxy-2-propylphenol and Related Structures

The compound 4,5-dimethoxy-2-propylphenol is part of a larger family of isomeric and structurally related compounds. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. In the case of dimethoxy-2-propylphenol, isomers can arise from the different positioning of the two methoxy (B1213986) groups and the propyl group on the phenol (B47542) ring.

Some examples of related isomers and similar structures include:

2,6-Dimethoxy-4-propylphenol: An isomer where the methoxy groups are at positions 2 and 6, and the propyl group is at position 4. chemical-suppliers.eunih.gov

2-Methoxy-4-propylphenol: A related structure with only one methoxy group. stenutz.eu

4,5-Dimethoxy-2-(2-propenyl)phenol: A similar structure where the propyl group is replaced by a propenyl group. chemicalbook.com

2-Propylphenol: A simpler related structure without any methoxy groups. stenutz.eu

The specific arrangement of the substituents on the aromatic ring is critical as it dictates the molecule's chemical reactivity and potential biological activity. smolecule.com For instance, the steric and electronic effects of the methoxy and propyl groups in this compound will differ from its isomers, leading to unique chemical characteristics.

Rationale for Academic Investigation of this compound

The academic interest in this compound stems from its specific molecular architecture. The presence of a hydroxyl group, two electron-donating methoxy groups, and a hydrophobic propyl chain on a benzene ring creates a molecule with a unique combination of properties. smolecule.com While extensive research on this specific compound is not widely documented, its structural similarity to other well-studied phenolic compounds suggests potential for interesting chemical and physical properties. ontosight.ai

Research into compounds like this compound and its isomers is often driven by the desire to understand structure-activity relationships. By synthesizing and characterizing a series of related compounds, chemists can systematically investigate how changes in the substitution pattern affect the molecule's properties. This fundamental knowledge is crucial for the rational design of new molecules with desired functions. For example, understanding the reactivity of the phenolic hydroxyl group in the presence of neighboring methoxy and propyl groups can inform its potential use as a building block in more complex syntheses. smolecule.com

Structure

3D Structure

Properties

CAS No. |

6906-69-0 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

4,5-dimethoxy-2-propylphenol |

InChI |

InChI=1S/C11H16O3/c1-4-5-8-6-10(13-2)11(14-3)7-9(8)12/h6-7,12H,4-5H2,1-3H3 |

InChI Key |

ISZBIRHKLDXQMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C=C1O)OC)OC |

Origin of Product |

United States |

Occurrence and Biosynthetic Pathways

Natural Presence of Dimethoxy-2-propylphenol Isomers

The isomers of dimethoxy-2-propylphenol, particularly 2-methoxy-4-propylphenol, are recognized as volatile phenolic compounds and flavoring agents found in a variety of natural sources. chemicalbook.comnih.gov Their presence contributes to the aromatic and flavor profiles of numerous plants, foods, and fermented goods.

Isomers of dimethoxy-2-propylphenol have been identified in several plant species. 2-Methoxy-4-propylphenol, also known as dihydroeugenol, has been reported in the coniferous tree Picea abies and is a volatile flavor component of oregano. chemicalbook.comnih.gov Additionally, related phenolic derivatives such as 2,6-dimethoxy-4-(2-propenyl)-phenol have been detected in extracts from the stem of the epiphytic orchid Dendrobium crepidatum, a plant utilized in traditional Chinese medicine. semanticscholar.org

| Plant Source | Compound Detected | Reference |

| Picea abies (Norway Spruce) | 2-Methoxy-4-propylphenol | nih.gov |

| Oregano | 2-Methoxy-4-propylphenol | |

| Dendrobium crepidatum (Orchid) | 2,6-dimethoxy-4-(2-propenyl)-phenol | semanticscholar.org |

The presence of 2-methoxy-4-propylphenol is well-documented in a wide array of food and beverage products, often as a result of processing, aging, or fermentation. chemicalbook.com It has been identified as a volatile flavor compound in Bordeaux wines and is found in liquid smoke preparations. chemicalbook.com Its natural occurrence extends to various consumer goods including rum, cognac, malt whiskey, fermented tea, and sherry. chemicalbook.comscentree.co Furthermore, it has been detected in smoked and cured products like smoked fish and cured pork, as well as in mushrooms, dried bonito, cuttlefish, and maté. chemicalbook.comscentree.co Another isomer, 2,6-dimethoxy-4-propylphenol, has been found in fish.

| Food/Fermented Product | Compound Detected | Reference |

| Bordeaux Wines | 2-Methoxy-4-propylphenol | chemicalbook.com |

| Rum | 2-Methoxy-4-propylphenol | chemicalbook.com |

| Cognac | 2-Methoxy-4-propylphenol | chemicalbook.com |

| Malt Whiskey | 2-Methoxy-4-propylphenol | chemicalbook.comscentree.co |

| Fermented Tea | 2-Methoxy-4-propylphenol | chemicalbook.com |

| Smoked Fish | 2-Methoxy-4-propylphenol | chemicalbook.com |

| Cured Pork | 2-Methoxy-4-propylphenol | chemicalbook.com |

| Cheeses | 2-Methoxy-4-propylphenol | scentree.co |

| Fish | 2,6-Dimethoxy-4-propylphenol |

Beyond plants and food, related dimethoxy-phenolic structures are synthesized by microorganisms. The brown rot fungus Gloeophyllum trabeum is known to de novo synthesize and secrete 4,5-dimethoxy-1,2-benzenediol (DMC) and 2,5-dimethoxy-1,4-benzenediol (DMH) into its environment. nih.gov These compounds are produced in stationary cultures and are believed to play a role in the fungus's mechanism for wood degradation, potentially acting as ferric chelators and redox-cycling molecules. nih.gov

Precursors and Potential Biosynthetic Routes

The formation of 4,5-dimethoxy-2-propylphenol and its isomers is closely linked to the transformation of fundamental biopolymers, particularly lignin (B12514952), and the enzymatic conversion of related phenylpropanoids.

Lignin, a complex polymer abundant in plant cell walls, serves as a primary source for propylphenol compounds. Through various chemical and catalytic upgrading processes, lignin can be depolymerized into its monomeric units, which include methoxylalkylphenols. nih.gov Research has demonstrated the selective production of 4-propylphenol from lignin-derived phenols and raw biomass feedstocks like birch lignin oil. nih.govacs.org Specific lignin model compounds, such as 2-methoxy-4-propylphenol and 2,6-dimethoxy-4-propylphenol, are often used in studies to understand the reaction pathways for converting lignin into valuable chemicals. nih.govtue.nl These processes typically involve hydrodeoxygenation and demethoxylation reactions to remove methoxy (B1213986) and hydroxyl groups from the aromatic ring, yielding compounds like 4-propylphenol. nih.govtue.nl

Enzymatic and catalytic pathways starting from common allylphenols are a key route to the synthesis of these compounds. Dihydroeugenol (2-methoxy-4-propylphenol) can be synthesized directly from eugenol (B1671780) or isoeugenol (B1672232) through a catalytic hydrogenation reaction. scentree.co This process transforms the allyl side chain of eugenol into a propyl group. scentree.co Studies have investigated the kinetics of this reaction, showing that eugenol can be effectively hydrogenated to 2-methoxy-4-propylphenol using catalysts such as palladium supported on Y zeolite (Pd/Y). unej.ac.id Furthermore, enzymatic systems, for instance using horseradish peroxidase, can utilize precursors like isoeugenol to synthesize more complex dimeric lignin model compounds, illustrating the role of enzymes in the transformation of these phenolic precursors. protocols.io

Synthetic Methodologies and Chemical Synthesis Strategies

Total Synthesis Approaches to 4,5-Dimethoxy-2-propylphenol

A total synthesis approach for this compound would logically start from a readily available benzene (B151609) derivative, such as 1,2-dimethoxybenzene (B1683551) (veratrole). Veratrole is a key intermediate in the synthesis of various compounds and can be prepared from catechol. google.comnih.gov A plausible synthetic route would involve the introduction of a propyl group and a hydroxyl group at the desired positions of the veratrole ring.

One potential strategy is the Friedel-Crafts acylation of veratrole with propanoyl chloride to introduce a propyl ketone. This would be followed by a reduction of the ketone to a propyl group and subsequent regioselective introduction of a hydroxyl group. The directing effects of the existing methoxy (B1213986) and propyl groups would be crucial in achieving the desired substitution pattern.

Alternatively, starting with 3,4-dimethoxyphenol (B20763), which is used in the preparation of various derivatives, could be a more direct precursor. chemicalbook.comnih.govmedchemexpress.com The challenge then becomes the regioselective introduction of the propyl group at the C2 position.

Synthesis via Functional Group Interconversions on Related Phenols

Modifying existing phenolic compounds through functional group interconversions is a common and effective strategy. This can involve reactions like hydrogenation of unsaturated side chains or alkylation of the aromatic ring.

Hydrogenation of Unsaturated Propenyl Precursors

A well-established method for synthesizing alkylphenols is the hydrogenation of corresponding alkenylphenols. For instance, the hydrogenation of eugenol (B1671780) (4-allyl-2-methoxyphenol) to 4-propylguaiacol (dihydroeugenol) is a widely studied reaction. acs.orgmdpi.comdocumentsdelivered.com This transformation is typically achieved using a catalyst such as palladium on carbon (Pd/C) or ruthenium-containing materials in the presence of hydrogen gas. acs.orgmdpi.com

Applying this logic to the synthesis of this compound would require a precursor like 4,5-dimethoxy-2-allylphenol. The catalytic hydrogenation of this precursor would saturate the allyl group's double bond to yield the desired propyl side chain.

Table 1: Examples of Catalytic Systems for Hydrogenation of Eugenol Derivatives

| Catalyst | Substrate | Product | Key Findings |

| Ruthenium-containing nickel hydrotalcite (NiRu-HT) | Eugenol | 4-Propylcyclohexanol | High yields of ring hydrogenated products. acs.org |

| Magnetic Ru/C–Fe2O3 | Eugenol | Tunable selectivity towards fully deoxygenated products. mdpi.com |

Alkylation Reactions on Dimethoxyphenol Scaffolds

Direct alkylation of a dimethoxyphenol scaffold, such as 3,4-dimethoxyphenol, presents another viable synthetic route. chemicalbook.comnist.gov Friedel-Crafts alkylation using a propylating agent like 1-propyl halide or propan-1-ol in the presence of a Lewis or Brønsted acid catalyst could introduce the propyl group onto the aromatic ring. The primary challenge in this approach is controlling the regioselectivity to ensure the propyl group is introduced at the C2 position, ortho to the hydroxyl group and meta to the C4 methoxy group. The directing effects of the hydroxyl and methoxy groups would significantly influence the outcome of this reaction. The production of alkylphenols often involves the catalyst-based alkylation of phenols with olefins. uobasrah.edu.iqtaylorandfrancis.com

Development of Regioselective Synthesis Protocols

Achieving high regioselectivity is a critical aspect of synthesizing polysubstituted aromatic compounds. For this compound, this means directing the introduction of the propyl group specifically to the C2 position of a 3,4-dimethoxyphenol core, or the hydroxyl group to the C1 position of a 3,4-dimethoxy-1-propylbenzene.

Strategies to control regioselectivity include the use of ortho-directing groups, steric hindrance to block certain positions, and carefully chosen reaction conditions. For example, in the context of guaiacol (B22219) derivatives, methods have been developed for selective arylation at the more electron-rich position. nih.govworktribe.com Similar principles could be applied to the alkylation of dimethoxyphenols. The inherent presence of multiple activating groups (hydroxyl and methoxy) can sometimes lead to mixtures of products, making regioselective synthesis a significant challenge. rsc.org

Green Chemistry Principles in Dimethoxy-2-propylphenol Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. uobasrah.edu.iquobasrah.edu.iq In the context of synthesizing this compound, several green chemistry principles could be applied.

Use of Renewable Feedstocks : Lignin (B12514952), an abundant biopolymer, is a rich source of phenolic compounds, including guaiacol and other substituted phenols. researchgate.netrsc.org Utilizing lignin-derived platform chemicals as starting materials would be a key step towards a more sustainable synthesis. rsc.org

Catalysis : Employing efficient and recyclable catalysts for reactions like hydrogenation and alkylation can reduce waste and energy consumption. mdpi.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This involves choosing reactions that are addition-based rather than substitution-based where possible.

Safer Solvents and Reagents : The use of greener solvents, potentially derived from biomass, and avoiding hazardous reagents are crucial for developing environmentally friendly synthetic protocols. researchgate.net

The production of alkylphenols can be achieved through catalyst-based alkylation of phenols with readily available olefins, which can be a more environmentally friendly approach if the catalysts and conditions are chosen carefully. uobasrah.edu.iq

Chemical Reactivity and Transformation Studies

Reactions Involving the Propyl Side Chain

The saturated n-propyl group attached to the benzene (B151609) ring is a key feature of 4,5-Dimethoxy-2-propylphenol, distinguishing it from related phenylpropanoids like eugenol (B1671780) and isoeugenol (B1672232) which possess unsaturated side chains.

The saturated propyl side chain of this compound is significantly less susceptible to oxidative reactions compared to the unsaturated allyl group found in its parent compound, eugenol. In fact, this compound is structurally derived from eugenol specifically to reduce its oxidative reactivity, which can otherwise lead to discoloration and sensitization issues. scentspiracy.com While the phenolic hydroxyl group can participate in oxidative coupling or lead to the formation of quinone-type structures, the alkyl side chain itself is relatively inert under mild oxidizing conditions. Studies on the oxidation of the structurally similar isoeugenol have proposed the formation of reactive quinone methide intermediates, a pathway that is less favorable for this compound due to the absence of the conjugated double bond in its side chain. nih.gov

Hydrodeoxygenation (HDO) is a critical catalytic upgrading process for bio-oils, aimed at removing oxygen to increase the energy density and stability of the fuel. uu.nl this compound is frequently used as a model compound in HDO studies because its structure is representative of the phenolic units found in lignin (B12514952). uu.nlabo.fi The primary goal of these studies is the complete removal of oxygen from both the hydroxyl and methoxy (B1213986) groups, along with saturation of the aromatic ring, to produce propylcyclohexane (B167486), a valuable hydrocarbon for jet fuel. acs.orgrsc.org

The reaction typically proceeds through a network of hydrogenation, dehydroxylation, and demethoxylation steps. rsc.org A variety of catalysts have been investigated for this transformation, with bifunctional catalysts (containing both metal and acid sites) showing particular promise. rsc.orgresearchgate.net Noble metals like platinum (Pt) and non-noble bimetallic catalysts such as iron-nickel (FeNi) have demonstrated high efficacy. uu.nlresearchgate.net For instance, a FeNi catalyst supported on alumina (B75360) (FeNi/Al2O3) achieved complete conversion of this compound with yields of propylcyclohexane reaching 84–88% at 300 °C and 30 bar of hydrogen pressure. uu.nl

| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Primary Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|---|

| FeNi | Al₂O₃ | 300 | 30 | Propylcyclohexane | 84-88% Yield | uu.nl |

| FeNi | H-Beta-300 Zeolite | 300 | 30 | Oxygen-Free Compounds | 80% Selectivity | abo.fi |

| Pt | H-Beta Zeolite | 200 | 30 | Propylcyclohexane | 89% Selectivity | acs.org |

| Pt-Re | Sibunit Carbon | 200 | 30 | Oxygen-Free Compounds | 84% Yield | researchgate.net |

| Ir-Re | Al₂O₃ | 200-250 | 17-40 | Propylcyclohexane | ~100% Yield | acs.org |

| Ni-Mo | Al₂O₃ | 400 | ~20 | Hydrocarbons | High Conversion | dntb.gov.ua |

In the context of lignin valorization, the goal is often to break down the complex polymer into simpler, high-value platform chemicals like phenol (B47542). nih.govresearchgate.net This requires the cleavage of carbon-carbon bonds, including the Csp²–Csp³ bond connecting the propyl side chain to the aromatic ring of lignin-derived molecules like this compound.

Zeolite catalysts, particularly HZSM-5, are effective in promoting these dealkylation and transalkylation reactions. researchgate.net In one approach, this compound (as 4-propylguaiacol) is converted into phenol and cresol. This process involves two key steps: demethoxylation to remove the -OCH₃ group and a subsequent dealkylation/transalkylation where the propyl group is cleaved from the phenol ring and transferred to a solvent molecule like benzene. researchgate.net This strategy not only produces phenol but also upgrades the benzene solvent to more valuable alkylbenzenes. researchgate.net Studies have shown that a mixed-bed configuration of a demethoxylation catalyst (e.g., gold on titania) and a dealkylation catalyst (HZSM-5) can achieve a phenol yield of 60% from 4-propylguaiacol in a continuous one-step reaction. researchgate.net

| Catalyst System | Reaction Type | Feedstock | Key Products | Reference |

|---|---|---|---|---|

| HZSM-5 Zeolite | Transalkylation / Dealkylation | 4-Propylphenol | Phenol, Propylbenzene | researchgate.net |

| Au/TiO₂ + HZSM-5 | Demethoxylation + Dealkylation | 4-Propylguaiacol | Phenol, Cresol | researchgate.net |

| Zeolite Catalyst | Csp²–Csp³ Bond Cleavage | Lignin | Phenol | nih.gov |

| Pd/C + H-ZSM-5 | Dealkylation (side reaction in HDO) | Eugenol | Cyclohexanol | mdpi.com |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a primary site of reactivity in this compound, enabling a range of chemical transformations crucial for synthesizing new derivatives.

The hydroxyl group of this compound can readily undergo etherification and esterification, which are fundamental reactions in organic synthesis.

Esterification involves the reaction of the phenolic hydroxyl group with a carboxylic acid or one of its derivatives (such as an acid anhydride (B1165640) or acyl chloride) to form an ester. researchgate.netmasterorganicchemistry.com This reaction is typically catalyzed by an acid (Fischer esterification) or a base. researchgate.netmasterorganicchemistry.com For example, a series of carbamate (B1207046) ester derivatives of this compound have been synthesized by reacting it with various isocyanates. researchgate.net These reactions modify the properties of the parent molecule, often to explore new biological activities. researchgate.netmdpi.com

Etherification is the process of converting the hydroxyl group into an ether linkage (-O-R). A common and versatile method for this is the Williamson ether synthesis. masterorganicchemistry.combritannica.com This Sₙ2 reaction involves two steps: first, the phenolic proton is removed by a strong base (like sodium hydride, NaH) to form a more nucleophilic phenoxide ion. pearson.comlibretexts.org Second, this phenoxide ion attacks an alkyl halide (e.g., methyl iodide or ethyl bromide), displacing the halide and forming the ether. masterorganicchemistry.comlibretexts.org This method allows for the introduction of a wide variety of alkyl or aryl groups onto the phenolic oxygen.

| Reaction Type | General Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Esterification | Carboxylic Acid / Acid Anhydride | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | Ester | researchgate.netmasterorganicchemistry.com |

| Esterification (specific) | Isocyanate | - | Carbamate Ester | researchgate.net |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Sₙ2 conditions | Ether | masterorganicchemistry.comlibretexts.org |

Derivatization of the phenolic hydroxyl group is a key strategy for creating analytical standards or molecular probes to study biological systems. This process involves chemically modifying the -OH group to introduce a new functionality that either facilitates detection or interacts with a specific biological target. nih.govelsevierpure.com

For analytical purposes, a common approach is to attach a chromophore or a fluorophore (a fluorescent tag) to the molecule. This enhances its detectability in techniques like High-Performance Liquid Chromatography (HPLC) or fluorescence microscopy. researchgate.net For instance, reagents can be designed to react specifically with the phenolic hydroxyl group, thereby labeling the molecule with a fluorescent tag that allows for highly sensitive quantification in complex mixtures, such as biological samples. researchgate.netsigmaaldrich.com

For biological studies, the hydroxyl group can be modified to create probes that help identify cellular targets or elucidate mechanisms of action. nih.gov This could involve introducing a photoreactive group for photo-affinity labeling, a biotin (B1667282) tag for affinity purification of binding partners, or an alkyne/azide group for click chemistry-based ligation to reporter molecules. elsevierpure.com While specific examples of such probes based on this compound are not extensively documented, the established reactivity of its phenolic hydroxyl group makes it a suitable candidate for these derivatization strategies.

Electrophilic Aromatic Substitution on the Benzene Ring

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the nature and position of the substituents on the benzene ring. The ring contains four substituents: a hydroxyl (-OH), a propyl (-CH₂CH₂CH₃), and two methoxy (-OCH₃) groups. These groups collectively influence both the rate of reaction (activation) and the position of substitution (regioselectivity).

The primary activating and directing effects of the individual substituents are well-established in organic chemistry. libretexts.orgmasterorganicchemistry.com The hydroxyl and methoxy groups are strong activating groups due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance. youtube.comlibretexts.org The alkyl (propyl) group is a weak activator, donating electron density through an inductive effect. libretexts.org All three types of groups are ortho- and para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to themselves. libretexts.orgmasterorganicchemistry.com

The -OH group at C1 directs ortho (to C2, C6) and para (to C4). It strongly activates the C6 position.

The -CH₂CH₂CH₃ group at C2 directs ortho (to C1, C3) and para (to C5). It weakly activates the C3 position.

The -OCH₃ group at C4 directs ortho (to C3, C5) and para (to C1). It strongly activates the C3 position.

The -OCH₃ group at C5 directs ortho (to C4, C6) and para (to C2). It strongly activates the C6 position.

Both available positions, C3 and C6, are activated. The C6 position is activated by the strongly directing hydroxyl group and one methoxy group. The C3 position is activated by the other methoxy group and the weakly directing propyl group. The powerful activating and directing effect of the hydroxyl group, reinforced by the C5-methoxy group, suggests that the C6 position is the most electronically enriched and likely the primary site of electrophilic attack. libretexts.orgwebsite-files.com However, steric hindrance from the adjacent propyl group at C2 could potentially influence the accessibility of the C3 position, while the C6 position is only sterically hindered by the smaller hydroxyl group. youtube.com Therefore, the regiochemical outcome may depend on the specific electrophile and reaction conditions used.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| Hydroxyl (-OH) | C1 | Resonance Donation (+) | Strongly Activating | Ortho, Para |

| Propyl (-C₃H₇) | C2 | Inductive Donation (+) | Weakly Activating | Ortho, Para |

| Methoxy (-OCH₃) | C4 | Resonance Donation (+) | Strongly Activating | Ortho, Para |

| Methoxy (-OCH₃) | C5 | Resonance Donation (+) | Strongly Activating | Ortho, Para |

Hydrolysis and Degradation Pathways

The stability and degradation of this compound are determined by the chemical resilience of its functional groups: the phenolic hydroxyl, the two aryl methyl ether linkages, and the propyl side chain.

Hydrolysis

In the context of this molecule, hydrolysis primarily refers to the cleavage of the C-O bonds of the two methoxy groups. Aryl methyl ethers are generally stable and resistant to hydrolysis under neutral or basic conditions. wikipedia.org Their cleavage, a reaction known as demethylation, requires stringent conditions, typically involving strong acids with a nucleophilic counter-ion. libretexts.org Common reagents used for this purpose include hydrobromic acid (HBr), hydroiodic acid (HI), and Lewis acids like boron tribromide (BBr₃). researchgate.netnih.govorganic-chemistry.org

The reaction proceeds via an acid-catalyzed nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, converting the methoxy group into a good leaving group (methanol). libretexts.org A nucleophile (e.g., Br⁻ or I⁻) then attacks the methyl carbon in an Sɴ2 reaction, yielding a methyl halide and cleaving the ether bond to reveal a hydroxyl group. wikipedia.orglibretexts.org Stepwise cleavage of the two methoxy groups would transform this compound first into a dihydroxyphenol (a propyl-substituted catechol derivative) and subsequently into a trihydroxyphenol (a propyl-substituted pyrogallol (B1678534) derivative).

Table 2: Common Reagents for Aryl Ether Cleavage

| Reagent | Chemical Formula | Conditions |

|---|---|---|

| Hydrobromic Acid | HBr | High temperature, concentrated acid |

| Hydroiodic Acid | HI | High temperature, concentrated acid |

| Boron Tribromide | BBr₃ | Anhydrous solvent (e.g., CH₂Cl₂) |

| Pyridinium Hydrochloride | C₅H₅N·HCl | High temperature (melt) |

Degradation Pathways

The degradation of this compound can occur through several pathways, primarily oxidative processes, especially given its structural similarity to lignin-derived phenols like guaiacol (B22219) and syringol. nih.govresearchgate.net

Oxidative Degradation : Phenols are susceptible to oxidation. Under mild conditions, the electron-rich aromatic ring can be oxidized to form quinone-type structures. The presence of multiple hydroxyl groups (after potential demethylation) would increase this susceptibility. Under more aggressive oxidative conditions, such as those involving free radicals (e.g., hydroxyl radicals in advanced oxidation processes), degradation can be more extensive. researchgate.net This can involve H-atom abstraction from the phenolic hydroxyl group, followed by further reactions. acs.org

Thermal Degradation (Pyrolysis) : At elevated temperatures in the absence of oxygen, thermal degradation can occur. Studies on related compounds like guaiacol and syringol show that common reaction pathways include the homolytic cleavage of the O–CH₃ bond to form methyl radicals and phenoxy radicals. acs.orgconsensus.app This can lead to demethoxylation and the formation of catechol or pyrogallol derivatives. Further degradation can involve cleavage of the propyl side chain and eventual ring-opening to form smaller gaseous products like methane (B114726) and carbon monoxide. acs.org

Biodegradation : The biodegradation of alkylphenols has been studied, though specific pathways for this compound are not documented. Generally, microbial degradation can proceed via hydroxylation of the aromatic ring or oxidation of the alkyl side chain. researchgate.net The methoxy groups may also be subject to enzymatic cleavage.

Mechanistic Investigations of Formation and Reactions

Catalytic Reaction Mechanisms

The conversion of 4,5-Dimethoxy-2-propylphenol and related lignin-derived phenols is heavily reliant on catalysis to achieve desired products. The mechanisms vary significantly depending on the type of catalyst employed, whether it be acidic zeolites, metals, or bases.

Acidic zeolites are pivotal in the upgrading of phenolic compounds through various transformations. The underlying mechanisms for reactions like dealkylation and isomerization are governed by classic carbenium ion chemistry occurring within the porous framework of the zeolite. researchgate.netacs.org

The process begins with the protonation of the aromatic ring or the propyl group at a Brønsted acid site (Si–(OH)–Al) within the zeolite. tue.nllidsen.com This generates a carbocation intermediate, which can then undergo several reactions:

Dealkylation: The primary reaction is the cleavage of the C-C bond between the propyl group and the phenolic ring, yielding a phenol (B47542) and propylene. This is a key step in producing valuable base chemicals from lignin-derived molecules. ugent.be

Isomerization: The propyl group can migrate to different positions on the aromatic ring. This occurs through the formation of a carbenium ion intermediate that can rearrange before the propyl group reattaches to the ring. researchgate.netnih.gov

Disproportionation and Transalkylation: These side reactions involve the transfer of alkyl groups between two phenol molecules, leading to a mixture of products with varying degrees of alkylation. acs.orgnih.gov

The specific zeolite topology plays a crucial role in product selectivity. For instance, zeolites like ZSM-5, which have medium-sized pores, exhibit "transition state shape selectivity." acs.orgfigshare.comfigshare.com This means the spatial constraints of the pores favor the transition state leading to dealkylation while sterically hindering the bulkier transition states required for disproportionation or transalkylation. acs.orgfigshare.com In contrast, zeolites with larger pores, such as Beta zeolite, may allow for a wider range of reactions including isomerization and transalkylation, particularly at lower temperatures. researchgate.netnih.gov

A critical aspect of this process is the co-feeding of water or steam, which is essential to maintain catalyst activity. acs.orgugent.be Water prevents rapid deactivation by competing with phenolic molecules for adsorption at the active sites and hydrolyzing chemisorbed phenolates that can block the zeolite pores. ugent.bemdpi.com

Table 1: Influence of Zeolite Topology on Propylphenol Reactions

Comparison of reaction pathways favored by different zeolite structures.

| Zeolite Type | Pore Size | Primary Reaction Favored | Mechanistic Feature |

|---|---|---|---|

| ZSM-5 (MFI) | Medium (10-ring) | Dealkylation | Transition State Shape Selectivity acs.orgfigshare.com |

| Beta (BEA) | Large (12-ring) | Isomerization, Transalkylation | Less spatial constraint on intermediates researchgate.netnih.gov |

| FAU | Large (12-ring) | Disproportionation | Large internal cavities accommodate bulky intermediates figshare.com |

Metal-catalyzed hydrogenation is a key process for saturating the aromatic ring of phenolic compounds, reducing them to valuable cyclohexanols and cyclohexanones, which are precursors for polymers like nylon. researchgate.netmdpi.com The mechanism, while seemingly straightforward, involves a series of steps on the surface of a heterogeneous metal catalyst, such as palladium (Pd) or platinum (Pt). libretexts.orglibretexts.org

The generally accepted mechanism for catalytic hydrogenation proceeds as follows:

Adsorption: Both the phenolic substrate (this compound) and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst. libretexts.orglibretexts.org

Hydrogen Dissociation: The H-H bond is cleaved, and the individual hydrogen atoms bind to the metal surface. libretexts.org

Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the aromatic ring. libretexts.org The reaction typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the bond being hydrogenated. libretexts.org

Desorption: Once saturated, the product molecule (e.g., 4,5-Dimethoxy-2-propylcyclohexanol) has a weaker affinity for the catalyst surface and is desorbed, freeing the active site for another catalytic cycle. libretexts.org

When using bimetallic catalysts, such as Pt-Pd, synergistic effects can enhance activity. researchgate.net For instance, a Pt-core with a Pd-enriched shell structure has been shown to be highly active for the hydrogenation of 4-propylphenol, with palladium on the surface acting as the primary active site. researchgate.net In some cases, hydrogenation can occur in tandem with demethoxylation or dehydroxylation, leading to a variety of products depending on the catalyst and reaction conditions. nih.govrsc.org

This compound is a monomeric unit that can be liberated from the complex lignin (B12514952) biopolymer. Base-catalyzed depolymerization (BCD) is an effective method for breaking down lignin by targeting its characteristic ether linkages, primarily the β-O-4 aryl ether bond. researchgate.netnrel.gov

The mechanism involves the action of a strong base, such as sodium hydroxide (B78521) (NaOH), at elevated temperatures. The process is initiated by the deprotonation of a phenolic hydroxyl group on a lignin unit, forming a phenoxide ion. This intramolecular nucleophile can then attack the adjacent β-carbon, leading to the cleavage of the β-O-4 ether bond. This process fragments the lignin polymer, releasing monomeric and oligomeric phenolic compounds. researchgate.net The specific composition of the resulting monomers depends on the source of the lignin; hardwood lignins, rich in syringyl (S) units, are more likely to yield dimethoxylated phenols like this compound upon depolymerization. whiterose.ac.ukmdpi.com

Mechanistic Aspects of Biosynthetic Routes

This compound is not typically synthesized as a standalone molecule in plants. Instead, its structural precursor, the syringyl unit, is synthesized and incorporated into the lignin polymer. Lignin biosynthesis occurs via the oxidative radical polymerization of three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohol.

The sinapyl alcohol, which possesses two methoxy (B1213986) groups, is the precursor to the syringyl (S) units in the lignin polymer. mdpi.com The biosynthesis involves enzymatic dehydrogenation to form a resonance-stabilized phenoxy radical. This radical can then couple with the growing lignin polymer in a combinatorial fashion, forming a variety of stable linkages, including the predominant β-O-4, as well as β-5 and 5-5 bonds. whiterose.ac.uk Therefore, the "biosynthesis" of this compound is intrinsically linked to the biosynthesis of lignin. The compound itself is a product of the subsequent chemical or biological degradation of this complex polymer. whiterose.ac.ukugent.be

Reaction Intermediates and Transition State Analysis

Understanding the transient species formed during a reaction is fundamental to elucidating its mechanism. In the zeolite-catalyzed transformations of propylphenols, carbocations are the key reaction intermediates. acs.orgresearchgate.net The reaction is initiated by protonation, leading to a carbenium ion that dictates the subsequent reaction pathways of dealkylation, isomerization, or transalkylation. researchgate.netlidsen.com

Computational methods, such as Density Functional Theory (DFT), have been instrumental in analyzing these pathways. ugent.beugent.be Free-energy profiles calculated through DFT simulations confirm the relative stabilities of different intermediates and their corresponding transition states. ugent.beugent.be For example, such studies have shown that the dealkylation of isopropylphenol is faster than that of n-propylphenol because the secondary carbocation intermediate formed is more stable, thus lowering the activation energy of the transition state. ugent.beugent.be

Furthermore, the concept of transition state shape selectivity is crucial for explaining the high selectivity of certain zeolites like ZSM-5. acs.orgfigshare.com The confined space within the zeolite channels can stabilize the desired transition state (for dealkylation) while destabilizing bulkier ones (for disproportionation), effectively directing the reaction toward a specific product. acs.orgfigshare.com This demonstrates how the catalyst's physical structure can exert precise control over reaction outcomes by selectively influencing the energy of the transition state.

Theoretical and Computational Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. echemcom.comnih.gov By calculating the electron density, DFT can predict a molecule's geometry, energy, and various reactivity descriptors. echemcom.com For 4,5-Dimethoxy-2-propylphenol, a DFT analysis would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

From this optimized structure, key electronic properties are determined. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of particular importance. EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

Further analysis involves calculating global reactivity descriptors, which provide a quantitative measure of the molecule's stability and reactivity. These descriptors, derived from the HOMO and LUMO energies, include ionization potential (IP), electron affinity (EA), chemical hardness (η), and softness (S). nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uobaghdad.edu.iq For this compound, the MEP map would be expected to show negative potential around the phenolic oxygen and the methoxy (B1213986) oxygen atoms due to their lone pairs of electrons, indicating these are likely sites for electrophilic attack.

| Parameter | Symbol | Significance | Calculated Value (a.u.) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity, kinetic stability | Data not available |

| Ionization Potential | IP ≈ -EHOMO | Energy required to remove an electron | Data not available |

| Electron Affinity | EA ≈ -ELUMO | Energy released when an electron is added | Data not available |

| Chemical Hardness | η = (IP - EA) / 2 | Resistance to change in electron distribution | Data not available |

Note: Specific calculated values for this compound are not available in the searched literature; this table illustrates the parameters that would be determined in a typical DFT study.

Vibrational Spectroscopy Calculations (FT-IR, FT-Raman)

Computational vibrational analysis is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. longdom.org Using DFT methods, the vibrational frequencies and their corresponding intensities can be calculated for an optimized molecular structure. ijmert.org These calculations provide a theoretical spectrum that is invaluable for assigning the various absorption bands observed in experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. longdom.org

Each calculated vibrational frequency corresponds to a specific normal mode of motion for the atoms in the molecule, such as stretching, bending, or twisting of bonds. ijmert.org A Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of different internal coordinates (like bond stretches or angle bends) to each normal mode, leading to unambiguous assignments. ijmert.org For this compound, theoretical calculations would help assign characteristic vibrations, including the O-H stretch of the phenol (B47542) group, aromatic C-H and C=C stretching modes, aliphatic C-H stretching and bending modes of the propyl group, and the C-O stretching modes of the methoxy groups.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm-1) | Calculated Wavenumber (cm-1) |

|---|---|---|---|

| O-H (Phenol) | Stretching | 3200 - 3600 | Data not available |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Data not available |

| C-H (Aliphatic - Propyl) | Stretching | 2850 - 3000 | Data not available |

| C=C (Aromatic) | Stretching | 1400 - 1600 | Data not available |

| C-O (Methoxy/Phenol) | Stretching | 1000 - 1300 | Data not available |

Note: Specific calculated frequencies for this compound are not available in the searched literature; this table illustrates the expected assignments.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, which calculates the magnetic shielding tensors for each nucleus in the molecule. liverpool.ac.uk These values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). organicchemistrydata.org

For this compound, GIAO calculations would predict the chemical shifts for each unique hydrogen and carbon atom. This would allow for a direct comparison with experimental spectra, aiding in the assignment of signals and confirming the molecular structure. The calculations would reflect the electronic environment of each nucleus; for example, the aromatic protons and carbons would have distinct shifts influenced by the electron-donating methoxy groups and the alkyl propyl group.

| Atom Type | Position/Group | Expected Chemical Shift Range (ppm) | Calculated Chemical Shift (ppm) |

|---|---|---|---|

| 1H NMR | Phenolic OH | 4.0 - 7.0 | Data not available |

| Aromatic CH | 6.5 - 7.5 | Data not available | |

| Propyl & Methoxy CH | 0.9 - 4.0 | Data not available | |

| 13C NMR | Aromatic C-O / C-C | 110 - 160 | Data not available |

| Methoxy O-CH3 | 55 - 65 | Data not available | |

| Propyl CH3/CH2 | 10 - 40 | Data not available |

Note: Specific GIAO-calculated chemical shifts for this compound are not available in the searched literature; this table provides expected ranges based on general principles.

Molecular Orbital Analysis (e.g., NBO analysis)

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.dewisc.edu This analysis provides detailed information about charge distribution, hybridization, and intramolecular bonding interactions. researchgate.net

A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. uni-muenchen.de This reveals stabilizing electronic delocalizations, such as the interaction between a filled (donor) orbital (like an oxygen lone pair) and an empty (acceptor) anti-bonding orbital (like a π* orbital of the aromatic ring). The stabilization energy (E(2)) associated with each interaction quantifies its importance. For this compound, NBO analysis would be crucial for understanding the delocalization of the oxygen lone pairs from the phenolic and methoxy groups into the benzene (B151609) ring, which significantly influences the molecule's electronic properties and reactivity.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP (OPhenol) | π* (CAromatic-CAromatic) | n → π | Data not available |

| LP (OMethoxy) | π (CAromatic-CAromatic) | n → π | Data not available |

| σ (CAromatic-H) | σ (CAromatic-CPropyl) | σ → σ* | Data not available |

Note: Specific NBO analysis data for this compound is not available in the searched literature; this table illustrates the types of interactions that would be quantified.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to study conformational changes, solvent interactions, and transport properties. nih.gov

For this compound, an MD simulation could be used to explore the rotational freedom of the propyl and methoxy groups, giving a more realistic picture of its conformational landscape at a given temperature. Furthermore, by placing the molecule in a simulation box with solvent molecules (like water or an organic solvent), one can study solvation effects, the formation of hydrogen bonds, and how the molecule interacts with its environment. researchgate.netresearchgate.net Such simulations are computationally intensive but offer a bridge between the microscopic properties of a single molecule and the macroscopic properties of a bulk system. No specific MD simulation studies focused on this compound were identified in the literature search.

Reaction Pathway Modeling and Energy Barrier Calculations

Understanding how a chemical reaction proceeds is a central goal of chemistry. Computational methods, especially DFT, are extensively used to model reaction pathways and calculate the associated energy changes. researchgate.net This involves identifying the structures of reactants, products, and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.netresearchgate.net The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. chemrxiv.org

For a phenolic compound like this compound, a key area of interest is its potential antioxidant activity. researchgate.net Computational modeling can be used to investigate the primary mechanisms by which phenols scavenge free radicals, such as:

Hydrogen Atom Transfer (HAT): The phenolic hydrogen is transferred directly to a free radical. The feasibility of this pathway is related to the O-H Bond Dissociation Enthalpy (BDE). preprints.org

Single Electron Transfer-Proton Transfer (SET-PT): An electron is first transferred from the phenol to the radical, followed by the transfer of a proton. This pathway is related to the Ionization Potential (IP). researchgate.net

Sequential Proton Loss-Electron Transfer (SPLET): The phenol is first deprotonated to form a phenoxide anion, which then donates an electron. This is influenced by the Proton Affinity (PA). researchgate.net

By calculating the thermodynamic parameters (BDE, IP, PA) and the activation energy barriers for each potential pathway, computational models can predict the most favorable reaction mechanism under different conditions (e.g., in gas phase versus in a polar solvent). researchgate.netpreprints.org While general studies on methoxyphenols exist, specific energy barrier calculations for this compound were not found. researchgate.net

| Mechanism | Key Thermodynamic Parameter | Significance | Calculated Value (kcal/mol) |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | Energy required to break the O-H bond homolytically. | Data not available |

| Single Electron Transfer (SET-PT) | Ionization Potential (IP) | Energy required to remove an electron from the phenol. | Data not available |

| Sequential Proton Loss (SPLET) | Proton Affinity (PA) | Enthalpy change for the deprotonation of the phenol. | Data not available |

Note: Specific calculated thermodynamic values for the antioxidant mechanisms of this compound are not available in the searched literature; this table illustrates the key parameters for such a study.

Process Simulation Modeling for Chemical Conversions

Process simulation modeling is a critical tool for the design, optimization, and economic analysis of chemical processes. While specific process simulation studies focusing exclusively on the chemical conversions of this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from simulation studies of structurally analogous compounds. 4-Propylguaiacol, a model compound representing lignin-derived pyrolysis oil, shares a core structural framework with this compound and has been the subject of such modeling efforts, particularly for hydrodeoxygenation (HDO) processes.

A key study utilized Aspen Plus, a widely used chemical process simulator, to model the HDO of 4-propylguaiacol in a pseudo-homogeneous packed bed microreactor over a presulphided NiMo/Al2O3 solid catalyst. researchgate.net This type of model is essential for predicting reaction outcomes and optimizing process conditions before physical implementation, thereby saving time and resources.

The simulation investigated the influence of several key operational parameters on the conversion of 4-propylguaiacol. The primary parameters studied were reaction temperature, pressure, and residence time. researchgate.net The goal of such simulations is to understand how these variables interact and to identify the optimal conditions for maximizing the conversion of the reactant into desired products.

Table 1: Investigated Parameters in 4-Propylguaiacol HDO Simulation

| Parameter | Range/Value Investigated | Purpose of Investigation |

|---|---|---|

| Temperature | 250 - 450 °C | To determine the effect of heat on reaction rate and conversion efficiency. researchgate.net |

| Pressure | 290 - 1015 psig | To analyze the impact of reactant concentration (hydrogen) on conversion. researchgate.netmdpi.com |

| Residence Time | Varied via flow rate | To assess the effect of reactant-catalyst contact time on conversion. researchgate.net |

| Reactor Condition | Isothermal vs. Adiabatic | To study the thermal effects of the reaction on the process. researchgate.net |

| Equation of State | Peng-Robinson | To accurately model the phase behavior (vapor-liquid equilibrium) of the system. researchgate.netmdpi.com |

The results from the process simulation demonstrated a strong correlation with experimental data, validating the model's predictive capabilities. researchgate.net Key findings indicated that the conversion of 4-propylguaiacol was enhanced with increasing temperature, pressure, and residence time. researchgate.net For instance, as pressure increases, the concentration of hydrogen reactant rises, leading to improved adsorption on the catalyst surface and thus a higher conversion rate. lsbu.ac.uk

Table 2: Simulation Findings on Parameter Effects on 4-Propylguaiacol Conversion

| Parameter Change | Observed Effect on Conversion | Rationale |

|---|---|---|

| Increasing Temperature | Enhanced Conversion | Increased reaction kinetics. researchgate.net |

| Increasing Pressure | Enhanced Conversion | Higher concentration of reactants (hydrogen) improves catalyst surface adsorption. researchgate.netlsbu.ac.uk |

| Increasing Residence Time | Enhanced Conversion | Longer contact time between reactants and the catalyst. researchgate.net |

These simulation studies on 4-propylguaiacol serve as a robust blueprint for potential modeling of chemical conversions involving this compound. Given the structural similarities, a similar methodological approach using Aspen Plus, employing a packed bed reactor model, and investigating the effects of temperature, pressure, and residence time would be highly relevant for predicting its behavior in processes like hydrodeoxygenation.

Biological Activity and Molecular Interactions in Vitro and in Silico Studies

Investigation of Antioxidant Potential

The antioxidant capacity of 4,5-Dimethoxy-2-propylphenol has been evaluated through various in vitro assays that measure its ability to scavenge free radicals and reduce oxidizing agents. These assays are crucial in understanding the potential of a compound to mitigate oxidative stress, a key factor in various pathological conditions.

Interactive Data Table: Antioxidant Activity of Dihydroeugenol in Whey Protein Isolate Films

| Sample | Antioxidant Activity (%) |

| Control WPI Film | 15.1 ± 1.63 |

| WPI Film with Dihydroeugenol | 39.79 ± 8.05 |

| WPI Film with Dihydroeugenol Glycoside | 43.42 ± 6.82 |

Evaluation of Antimicrobial Properties

The antimicrobial efficacy of this compound has been investigated against a range of pathogenic and food-spoiling bacteria. In vitro studies are essential to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound, providing insights into its potential as an antimicrobial agent.

In a study utilizing whey protein isolate films incorporated with dihydroeugenol, significant antimicrobial activity was observed against several foodborne pathogens. The films were effective against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, Listeria monocytogenes, and Salmonella Enteritidis frontiersin.org. The formation of inhibition halos in agar (B569324) diffusion assays confirmed the release of the active compound from the film and its ability to inhibit bacterial growth. The study also noted that a glycoside derivative of dihydroeugenol exhibited even larger inhibition halos, particularly against Gram-positive bacteria, suggesting that structural modifications can influence antimicrobial potency frontiersin.org.

The mechanism of action for phenolic compounds like dihydroeugenol is often attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. Furthermore, these compounds can interfere with essential enzymes and protein function within the bacterial cell.

Interactive Data Table: Inhibition Halos of Dihydroeugenol-Incorporated Films Against Various Bacteria

| Bacterial Strain | Inhibition Halo Diameter (mm) - Dihydroeugenol Film | Inhibition Halo Diameter (mm) - Dihydroeugenol Glycoside Film |

| Escherichia coli | Not specified | ≥15 |

| Staphylococcus aureus | Not specified | ≥15 |

| Listeria monocytogenes | Not specified | ≥15 |

| Salmonella Enteritidis | Not specified | ≥15 |

It is important to note that the specific MIC and MBC values for pure this compound against a wide array of microorganisms are not extensively detailed in the currently available literature. However, the results from the film incorporation study provide strong evidence of its antimicrobial potential frontiersin.org.

Enzyme Modulation and Inhibition Studies

The interaction of this compound with various enzymes is a key area of research to understand its biological effects. These studies can reveal its potential to modulate metabolic pathways or interfere with the life cycles of pathogens.

Laccase Enzyme Interactions

Laccases are copper-containing oxidase enzymes that are involved in the degradation of lignin (B12514952) and other phenolic compounds. The interaction of laccases with phenolic substrates is of significant interest for various biotechnological applications, including bioremediation and the synthesis of valuable compounds.

Studies on laccase kinetics often utilize methoxyphenolic substrates like 2,6-dimethoxyphenol (B48157) (syringol) and 2-methoxyphenol (guaiacol) nih.gov. The oxidation of these substrates by laccase from organisms such as Trametes versicolor can be characterized by measuring the rate of oxygen consumption or the formation of colored products nih.gov. While direct kinetic studies specifically on this compound are not extensively documented, the behavior of structurally similar dimethoxyphenols provides valuable insights. The presence of methoxy (B1213986) groups on the phenolic ring influences the substrate's redox potential and its affinity for the laccase active site. The enzymatic oxidation of these compounds proceeds via the formation of phenoxy radicals, which can then undergo further reactions such as polymerization nih.govnih.gov. The propyl group at the second position of this compound would further influence its interaction with the enzyme's binding pocket.

Glycosidase Enzyme Inhibition

Glycosidase enzymes, such as alpha-glucosidase and beta-glucosidase, are involved in the breakdown of carbohydrates. Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption.

Currently, there is a lack of specific in vitro or in silico studies evaluating the inhibitory activity of this compound against alpha- or beta-glucosidase. However, research on the parent compound, eugenol (B1671780), has shown that it can inhibit yeast α-glucosidase in a concentration-dependent manner, exhibiting a mixed type of inhibition frontiersin.org. This suggests that eugenol can bind to both the free enzyme and the enzyme-substrate complex. Phenolic compounds, in general, are known to interact with proteins through hydrogen bonding and hydrophobic interactions, which could contribute to enzyme inhibition. Given the structural similarity, it is plausible that this compound may also exhibit some level of glycosidase inhibition, but this requires direct experimental verification.

Interaction with Cellular Pathways and Receptors (non-human, in vitro/in silico models)

The exploration of how this compound interacts with cellular pathways and receptors in non-human in vitro or in silico models is a critical step in understanding its broader biological implications. Such studies can help to identify potential molecular targets and mechanisms of action.

As of the current literature review, there is a notable absence of specific studies detailing the in vitro or in silico interactions of this compound with non-human cellular pathways or receptors. Molecular docking studies, which are computational methods used to predict the binding orientation and affinity of a small molecule to a protein target, have been performed for eugenol and its derivatives against various human and microbial proteins nih.govresearchgate.net. These studies provide a framework for how similar compounds might interact with protein targets. For instance, in silico analyses of eugenol have explored its binding to bacterial proteins, which can help to explain its antimicrobial mechanism nih.gov. Future in silico research on this compound could involve docking it with various non-human receptors and enzymes to predict potential biological activities and guide further in vitro testing.

Structure-Activity Relationship Studies for Related Phenolic Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. By comparing the activity of related molecules, researchers can identify key functional groups and structural features responsible for their effects.

The biological activities of this compound can be contextualized by examining the SAR of its parent compound, eugenol, and other related phenolic compounds.

Antioxidant Activity: The antioxidant capacity of phenolic compounds is primarily attributed to the presence of the hydroxyl (-OH) group on the aromatic ring, which can donate a hydrogen atom to scavenge free radicals. The presence and position of other substituents, such as methoxy (-OCH3) groups, can modulate this activity. In eugenol, the methoxy group ortho to the hydroxyl group is thought to enhance its antioxidant potential. Saturation of the allyl side chain in eugenol to form the propyl side chain in dihydroeugenol may have a subtle effect on its antioxidant properties, potentially by altering its lipophilicity and interaction with cellular membranes.

Analytical Research Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular identity of 2-Methoxy-4-propylphenol. Methods such as NMR, Mass Spectrometry, and Infrared/Raman spectroscopy offer complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of a molecule. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in 2-Methoxy-4-propylphenol can be mapped.

In ¹H NMR analysis, the aromatic protons appear as distinct signals, while the aliphatic protons of the propyl chain and the methoxy (B1213986) group protons show characteristic shifts and splitting patterns due to spin-spin coupling. blogspot.com For instance, the terminal methyl group of the propyl chain typically appears as a triplet. blogspot.com

¹³C NMR spectroscopy provides information on the carbon skeleton. blogspot.com The chemical shifts of the aromatic carbons are influenced by the hydroxyl and methoxy substituents, while the propyl and methoxy carbons appear in the aliphatic region of the spectrum. blogspot.com

Table 1: NMR Spectroscopic Data for 2-Methoxy-4-propylphenol in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Signal Description |

|---|---|---|

| ¹H NMR | 6.83 | d, J = 7.8 Hz, 1H |

| 6.68 | d, J = 7.4 Hz, 2H | |

| 5.47 | s, 1H (hydroxyl) | |

| 3.79 | s, 3H (methoxy) | |

| 2.52 | t, J = 7.6 Hz, 2H | |

| 1.61 | sext, J = 7.5 Hz, 2H | |

| 0.94 | t, J = 7.3 Hz, 3H | |

| ¹³C NMR | 146.4 | Aromatic Carbon |

| 143.6 | Aromatic Carbon | |

| 134.7 | Aromatic Carbon | |

| 121.0 | Aromatic Carbon | |

| 114.2 | Aromatic Carbon | |

| 111.1 | Aromatic Carbon | |

| 55.9 | Methoxy Carbon | |

| 37.8 | Propyl Chain Carbon | |

| 24.9 | Propyl Chain Carbon | |

| 13.8 | Propyl Chain Carbon |

Data sourced from Organic Spectroscopy International. blogspot.com

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns for structural confirmation. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. For 2-Methoxy-4-propylphenol (C₁₀H₁₄O₂), the calculated mass of the protonated molecule [M+H]⁺ is 167.1067, with experimental findings closely matching this value. blogspot.com

Electron Ionization (EI) mass spectrometry, often coupled with Gas Chromatography, generates characteristic fragments. The most abundant ion (base peak) observed for 2-Methoxy-4-propylphenol is typically at a mass-to-charge ratio (m/z) of 137. nih.gov This corresponds to the loss of an ethyl group (C₂H₅) via benzylic cleavage, a common fragmentation pathway for alkylphenols. The molecular ion peak [M]⁺ is observed at m/z 166. nih.gov

Table 2: Key Mass Spectrometry Fragments for 2-Methoxy-4-propylphenol

| m/z Value | Relative Intensity | Interpretation |

|---|---|---|

| 166 | High | Molecular Ion [M]⁺ |

| 137 | Highest (Base Peak) | [M - C₂H₅]⁺ |

| 122 | Medium | [M - C₂H₅ - CH₃]⁺ |

Data sourced from PubChem and NIST. nih.gov

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule. The IR spectrum of 2-Methoxy-4-propylphenol exhibits characteristic absorption bands corresponding to its key structural features. nist.gov These include a broad band for the O-H stretching of the phenolic group, C-H stretching bands for both the aromatic ring and the aliphatic propyl chain, C=C stretching vibrations within the aromatic ring, and C-O stretching bands for the ether (methoxy) and phenol (B47542) groups. nist.gov Raman spectroscopy offers complementary information, particularly for the non-polar bonds of the carbon skeleton and aromatic ring. spectrabase.com

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating 2-Methoxy-4-propylphenol from complex samples and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile and semi-volatile compounds like 2-Methoxy-4-propylphenol. sigmaaldrich.com This method is widely applied to identify its presence in food and beverage products, such as wine and liquid smoke flavorings, as well as in the pyrolyzates of lignin (B12514952). sigmaaldrich.comnist.gov In GC, the compound is separated from other components based on its boiling point and affinity for the stationary phase of the column. The retention index (RI) is a key parameter used for its identification. nist.gov Following separation, the mass spectrometer provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of phenolic compounds, particularly in complex biological or environmental matrices. nih.govresearchgate.net While GC-MS is often preferred for volatile phenols, LC-MS provides a robust alternative, especially for samples that are not amenable to the high temperatures of GC or for analyzing less volatile metabolites. labmedica.com In LC-MS, separation is achieved based on the compound's polarity. Detection by mass spectrometry, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for sensitive and selective quantification. nih.govlabmedica.com This technique is highly valuable for comprehensive profiling of polyphenols in various samples. nih.govmdpi.com

Advanced Methods for Quantitative Analysis (e.g., Quantitative ³¹P NMR)

Quantitative ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and precise analytical tool for the characterization and quantification of compounds containing hydroxyl groups, such as 4,5-Dimethoxy-2-propylphenol. unive.itnih.gov This technique offers a highly specific and sensitive method for determining the concentration of phenolic and other hydroxyl moieties, providing valuable data for purity assessment and structural analysis. mdpi.comsigmaaldrich.com The broad chemical shift range and 100% natural abundance of the ³¹P nucleus contribute to the high resolution and accuracy of this method. mdpi.com

The application of quantitative ³¹P NMR to phenolic compounds typically involves a derivatization step to introduce a phosphorus-containing tag. acs.orgnih.gov A common reagent for this purpose is 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP), which selectively reacts with hydroxyl groups to form stable phosphite (B83602) esters. unive.itnih.gov This phosphitylation allows for the direct observation and integration of signals in the ³¹P NMR spectrum, where each signal corresponds to a specific type of hydroxyl group.

The quantification is achieved by co-dissolving the derivatized sample with a known amount of an internal standard, which also contains a single hydroxyl group and is derivatized alongside the analyte. unive.itnih.gov By comparing the integral of the analyte's ³¹P signal to that of the internal standard, a precise calculation of the analyte's concentration can be made. tandfonline.com This approach eliminates the need for calibration curves and minimizes variations arising from experimental conditions. mdpi.com

Detailed Research Findings

While specific studies focusing exclusively on the quantitative ³¹P NMR analysis of this compound are not extensively documented, the methodology has been widely applied to structurally similar phenolic compounds found in natural products like lignins and tannins. unive.itnih.govtandfonline.com Research in these areas provides a framework for understanding how this compound would be analyzed.

The chemical shift of the resulting phosphite ester in the ³¹P NMR spectrum is highly dependent on the steric and electronic environment of the original hydroxyl group. unive.it For a phenolic compound like this compound, the derivatized hydroxyl group is expected to produce a distinct signal in a predictable region of the spectrum. The table below illustrates the typical chemical shift ranges for different types of hydroxyl groups after derivatization with TMDP, based on studies of lignins and other phenols.

| Functional Group | Chemical Shift Range (ppm) |

|---|---|

| Carboxylic Acids | 134.0 - 135.5 |

| p-Hydroxyphenyl | 137.5 - 138.5 |

| Guaiacyl | 138.8 - 140.5 |

| Syringyl | 142.0 - 143.5 |

| Aliphatic Hydroxyls | 145.0 - 150.0 |

Given the guaiacyl-type structure of this compound (a phenol with a methoxy group ortho to the hydroxyl group), its derivatized form would be expected to exhibit a ³¹P NMR signal within the guaiacyl chemical shift range. The precise position of the signal would be influenced by the propyl substituent at the 2-position.

The selection of an appropriate internal standard is crucial for the accuracy of the quantification. The standard should have a single hydroxyl group that reacts completely with the derivatizing agent and its ³¹P NMR signal should not overlap with the signals from the analyte. unive.it The following table lists some common internal standards used in quantitative ³¹P NMR of phenolic compounds.

| Internal Standard | Derivatized Chemical Shift (ppm) |

|---|---|

| Cholesterol | ~145.1 |

| N-Hydroxynaphthalimide | ~132.2 |

| endo-N-hydroxy-5-norbornene-2,3-dicarboximide | ~116.5 |

The experimental procedure for the quantitative ³¹P NMR analysis of a phenolic compound like this compound would involve accurately weighing the sample and the internal standard, dissolving them in a suitable solvent system (often a mixture of pyridine (B92270) and deuterated chloroform), and then adding the derivatizing reagent. scholaris.ca After a short reaction time, the ³¹P NMR spectrum is acquired. The concentration of the phenolic hydroxyl groups can then be calculated using the following formula:

Concentration (mmol/g) = (Integral of Analyte / Integral of Standard) x (Moles of Standard / Weight of Sample)

This methodology provides a robust and reliable means of quantifying specific hydroxyl groups within a sample, offering a higher degree of precision compared to other methods that may be susceptible to interference from other components in a complex matrix. sigmaaldrich.com

Role in Complex Chemical Systems and Derivatization for Research

Role as a Building Block in Organic Synthesis

Organic building blocks are fundamental molecular entities that serve as the foundation for constructing more complex organic compounds. researchgate.net These molecules, possessing specific functional groups and reactive sites, are crucial in a wide array of synthetic applications, from pharmaceuticals to materials science. The ability to perform multi-step synthesis, a process involving a sequence of chemical reactions to build complexity, is a cornerstone of modern organic chemistry.

While the potential for 4,5-Dimethoxy-2-propylphenol to serve as a building block in organic synthesis is evident from its functionalized aromatic structure, specific examples of its use in the multi-step synthesis of complex target molecules are not extensively documented in publicly available research. The presence of a reactive phenolic hydroxyl group and an electron-rich aromatic ring suggests its utility in various chemical transformations. For instance, the hydroxyl group can be a site for etherification or esterification, while the aromatic ring is amenable to electrophilic substitution reactions, allowing for the introduction of further functionalities.

The synthesis of novel compounds often relies on the strategic use of such building blocks. For example, related brominated dimethoxyphenyl compounds, such as (2-bromo-4,5-dimethoxyphenyl)methanol, have been utilized as precursors in the synthesis of novel bromophenols with potential biological activity. This highlights the general synthetic utility of this class of substituted phenols. However, direct and specific applications of this compound as a starting material in multi-step synthetic routes remain an area with limited detailed examples in the scientific literature.

Applications as Model Compounds in Lignin (B12514952) Chemistry Research

Lignin is a complex, heterogeneous biopolymer rich in aromatic subunits, making it a significant renewable source of aromatic chemicals. The intricate and irregular structure of lignin presents challenges for its direct utilization. Consequently, researchers often employ simpler, well-defined "model compounds" that represent the various monomeric and dimeric units and linkage types found within the lignin polymer. These model compounds allow for the systematic study of the chemical reactions and mechanisms involved in lignin depolymerization and conversion.

Phenolic compounds, including various isomers of propyl-methoxyphenols, are frequently used as lignin model compounds. For example, 2-methoxy-4-propylphenol (dihydroeugenol) and 2,6-dimethoxy-4-propylphenol are well-established model compounds for the guaiacyl (G) and syringyl (S) units of lignin, respectively. These compounds are instrumental in studying catalytic hydrodeoxygenation and other upgrading processes aimed at converting lignin-derived oils into valuable chemicals and fuels.

Given its structure, this compound can serve as a model for certain types of guaiacyl units within the lignin structure. Studies on the catalytic dealkylation of related compounds like 4-n-propylphenol over zeolites provide insights into the reaction mechanisms, including isomerization, disproportionation, and transalkylation, which are crucial for understanding the breakdown of lignin. The use of such model compounds helps in elucidating the role of catalyst properties, such as pore structure and acidity, in directing the selectivity of these transformations.

Derivatization for Analytical or Mechanistic Probes